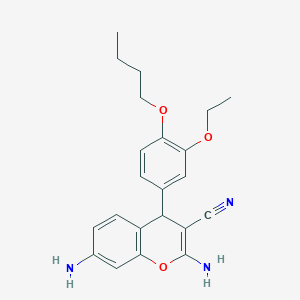![molecular formula C16H14N4O3S2 B254482 methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate](/img/structure/B254482.png)
methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate, also known as MNTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In anti-inflammatory therapy, this compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease diagnosis, this compound has been shown to selectively bind to beta-amyloid plaques and emit fluorescence, allowing for their detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate in lab experiments is its high selectivity and specificity for certain targets, such as beta-amyloid plaques in Alzheimer's disease diagnosis. However, this compound also has some limitations, such as its potential toxicity and lack of solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate research. One potential direction is to investigate its applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to develop more efficient and effective synthesis methods for this compound, which can improve its bioavailability and reduce its toxicity. Furthermore, the development of novel drug delivery systems for this compound can enhance its therapeutic efficacy and reduce its side effects. Finally, the use of this compound as a diagnostic tool for other diseases, such as cancer and cardiovascular disease, can also be explored.
Métodos De Síntesis
Methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate can be synthesized through a multistep process, starting from the reaction of 2-aminothiazole with ethyl chloroformate, followed by the reaction with 2-bromo-4-methylthiophene and hydrazine hydrate. The resulting product is then subjected to cyclization with 2,5-cyclohexadiene-1,4-dione, and the final product is obtained by methylation with methyl iodide.
Aplicaciones Científicas De Investigación
Methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory therapy, and as a diagnostic tool for Alzheimer's disease. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory therapy, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In Alzheimer's disease diagnosis, this compound has been used as a fluorescent probe to detect the presence of beta-amyloid plaques in the brain.
Propiedades
Fórmula molecular |
C16H14N4O3S2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C16H14N4O3S2/c1-23-16(22)19-14-13(12-3-2-8-24-12)18-15(25-14)20-17-9-10-4-6-11(21)7-5-10/h2-9,17H,1H3,(H,18,20)(H,19,22) |
Clave InChI |
BFUCPVGSLFMIJS-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)NC1=C(N=C(S1)NNC=C2C=CC(=O)C=C2)C3=CC=CS3 |
SMILES |
COC(=O)NC1=C(N=C(S1)NNC=C2C=CC(=O)C=C2)C3=CC=CS3 |
SMILES canónico |
COC(=O)NC1=C(N=C(S1)NNC=C2C=CC(=O)C=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)

![N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254415.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254416.png)
![1'-methyl-2-[3-(morpholin-4-yl)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254418.png)
![1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254420.png)
![4-amino-3-ethyl-N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B254423.png)
![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
![3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B254425.png)
![7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)

